molecular formula C13H19N B13518559 1-(4-Ethylphenyl)cyclopentan-1-amine

1-(4-Ethylphenyl)cyclopentan-1-amine

Cat. No.: B13518559
M. Wt: 189.30 g/mol
InChI Key: UWGACBZGGYMVMX-UHFFFAOYSA-N
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Description

1-(4-Ethylphenyl)cyclopentan-1-amine is an organic compound with the molecular formula C13H19N It is a cyclopentane derivative with an ethylphenyl group attached to the cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Ethylphenyl)cyclopentan-1-amine typically involves the reaction of 4-ethylphenylmagnesium bromide with cyclopentanone, followed by reductive amination. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Ethylphenyl)cyclopentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted amine derivatives.

Scientific Research Applications

1-(4-Ethylphenyl)cyclopentan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological systems.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Ethylphenyl)cyclopentan-1-amine involves its interaction with specific molecular targets and pathways. It may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(4-Ethylphenyl)cyclopentan-1-amine can be compared with other similar compounds such as:

    1-(4-Methylphenyl)cyclopentan-1-amine: Similar structure but with a methyl group instead of an ethyl group.

    1-(4-Phenyl)cyclopentan-1-amine: Lacks the ethyl substituent on the phenyl ring.

    1-(4-Isopropylphenyl)cyclopentan-1-amine: Contains an isopropyl group instead of an ethyl group.

The uniqueness of this compound lies in its specific ethyl substituent, which can influence its chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

1-(4-ethylphenyl)cyclopentan-1-amine

InChI

InChI=1S/C13H19N/c1-2-11-5-7-12(8-6-11)13(14)9-3-4-10-13/h5-8H,2-4,9-10,14H2,1H3

InChI Key

UWGACBZGGYMVMX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2(CCCC2)N

Origin of Product

United States

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